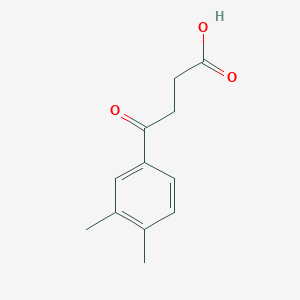

4-(3,4-ジメチルフェニル)-4-オキソブタン酸

説明

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C12H14O3 It is characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-oxobutanoic acid moiety

科学的研究の応用

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

作用機序

Target of Action

It is closely related to compounds involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its targets could be involved in similar biochemical processes.

Mode of Action

Based on its structural similarity to compounds used in suzuki–miyaura coupling , it may interact with its targets through a similar mechanism. This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

Compounds involved in suzuki–miyaura coupling and boron-catalysed direct amidation reactions have been shown to affect various biochemical pathways. These include oxidative addition and transmetalation , which involve the transfer of groups between molecules and could potentially be affected by this compound.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence their bioavailability and distribution within the body .

Result of Action

Related compounds have been shown to have various effects, such as the inhibition of nitrification , which could potentially be a result of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity . For example, the stability of similar compounds has been shown to be affected by storage temperature .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

化学反応の分析

Types of Reactions

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-(3,4-dimethylphenyl)-4-oxobutanoic acid derivatives with additional carboxylic or ketone groups.

Reduction: Formation of 4-(3,4-dimethylphenyl)-4-hydroxybutanoic acid.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

類似化合物との比較

Similar Compounds

- 4-(3,4-Dimethylphenyl)-4-hydroxybutanoic acid

- 3,4-Dimethylphenylacetic acid

- 4-(3,4-Dimethylphenyl)-4-oxopentanoic acid

Uniqueness

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a 3,4-dimethylphenyl group with a 4-oxobutanoic acid moiety makes it a valuable compound for various applications in research and industry.

生物活性

4-(3,4-Dimethylphenyl)-4-oxobutanoic acid, also known by its CAS number 51036-98-7, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound, emphasizing its antimicrobial and anticancer properties.

Synthesis

The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid typically involves the reaction of appropriate acyl chlorides with substituted phenols under controlled conditions. The compound can be synthesized through various methods, including Michael addition reactions and Friedel-Crafts acylation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 µg/mL |

| Escherichia coli | 0.25 µg/mL |

| Pseudomonas aeruginosa | 0.5 µg/mL |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents against resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial effects, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid has shown anticancer activity in various in vitro studies. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase-3 and decreased cell viability in treated cultures.

A study highlighted the compound's effects on human breast cancer cells (MCF-7), where it was found to reduce cell proliferation significantly:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 75 |

| 25 µM | 50 |

| 50 µM | 30 |

This data suggests that higher concentrations of the compound lead to a more significant reduction in cell viability, indicating its potential as an anticancer agent .

Case Studies

-

Case Study on Antimicrobial Efficacy

A recent investigation involved synthesizing various derivatives of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid and testing their antimicrobial efficacy against multi-drug resistant bacteria. The study concluded that certain modifications to the molecular structure enhanced antibacterial activity significantly compared to standard antibiotics . -

Case Study on Anticancer Properties

Another study focused on the compound's ability to induce apoptosis in colorectal cancer cells. The researchers observed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers and a decrease in tumor growth in xenograft models .

特性

IUPAC Name |

4-(3,4-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIHUHNPOHTZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311847 | |

| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-98-7 | |

| Record name | 51036-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。